molecular formula C15H23NO3 B2431730 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol CAS No. 1179170-70-7

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol

Cat. No.: B2431730
CAS No.: 1179170-70-7
M. Wt: 265.353
InChI Key: IFVHZYTVGHEGBP-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.353. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pentan-3-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-12(4-2)16-10-13(17)11-5-6-14-15(9-11)19-8-7-18-14/h5-6,9,12-13,16-17H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVHZYTVGHEGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC(C1=CC2=C(C=C1)OCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

The compound's molecular formula is C15H23NO3C_{15}H_{23}NO_3 with a molecular weight of approximately 265.35 g/mol. Its structural characteristics include a benzodioxin moiety and an amino alcohol functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
IUPAC Name1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethanol
CAS Number1179170-70-7

Antidiabetic Potential

Recent studies have indicated that compounds related to the benzodioxin structure may exhibit anti-diabetic properties. A study synthesized various derivatives and evaluated their activity against the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. The results showed that certain derivatives exhibited moderate inhibitory activity, suggesting potential for the development of new antidiabetic agents .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of similar compounds. Research has demonstrated that benzodioxin derivatives can protect neuronal cells from oxidative stress and apoptosis. These effects are attributed to their ability to modulate various signaling pathways involved in cell survival .

Study 1: Synthesis and Evaluation

In a recent synthesis study, researchers developed several derivatives of benzodioxin compounds and tested their biological activities. The study found that specific modifications to the benzodioxin structure enhanced the inhibitory effects on α-glucosidase activity, with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) .

Study 2: Neuroprotective Mechanisms

A separate investigation focused on the neuroprotective mechanisms of benzodioxin compounds. The study utilized in vitro models to assess cell viability and apoptosis markers following exposure to oxidative stressors. Results indicated that certain derivatives significantly reduced cell death and oxidative damage, highlighting their therapeutic potential in neurodegenerative diseases .

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